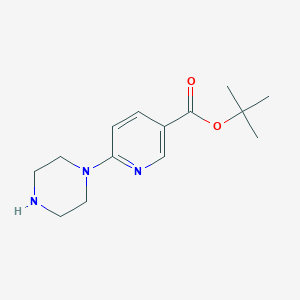

Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

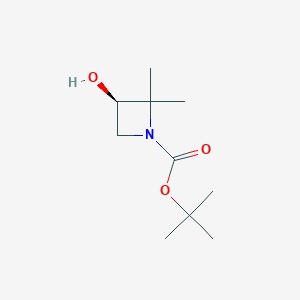

Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate is an organic compound with the molecular formula C14H13ClN2O3 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for this compound is not available in the retrieved data.Molecular Structure Analysis

The molecular structure of Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate consists of 14 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate are not fully detailed in the retrieved data. It has a molecular weight of 292.72 g/mol. Further properties such as melting point, boiling point, solubility, and stability would require experimental determination.Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate serves as a key intermediate in the synthesis of complex molecules with potential biological activities. For instance, the compound has been employed in the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which exhibit inhibitory effects on A549 lung cancer cell growth. This synthesis involves reactions under both general heating and microwave-assisted conditions, highlighting the compound's versatility in organic synthesis (Zhang et al., 2008).

Biological Evaluation

In addition to its synthetic utility, derivatives of Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate have been subjected to preliminary biological evaluations. For example, derivatives synthesized from this compound have been shown to inhibit the growth of A549 lung cancer cells in a dosage- and time-dependent manner, with specific modifications to the pyrazole moiety enhancing the inhibitory effects (Zhang et al., 2008).

Optical and Electronic Materials

Research also extends to the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which have been explored for their optical nonlinearity and potential applications in optical limiting. Such studies reveal that certain derivatives, particularly those with carboxylic acid and ester substituents, exhibit maximum nonlinearity, demonstrating the compound's role in developing new materials for technological applications (Chandrakantha et al., 2013).

Anticorrosive Properties

Additionally, pyrazole derivatives, potentially derivable from Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. Such studies indicate these compounds significantly reduce corrosion rates, underscoring their importance in industrial applications related to material preservation and longevity (Herrag et al., 2007).

Wirkmechanismus

The mechanism of action of Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate is not specified in the retrieved data. Pyrazole derivatives are known to exhibit a wide range of biological activities, but the specific interactions and pathways involved would depend on the exact structure and functional groups of the compound .

Zukünftige Richtungen

The future directions for research on Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate are not specified in the retrieved data. Given the interest in pyrazole derivatives in various fields such as medicinal chemistry and material science , it is likely that future research will continue to explore the synthesis, properties, and potential applications of this compound.

Eigenschaften

IUPAC Name |

ethyl 1-benzyl-5-chloro-4-formylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3/c1-2-20-14(19)12-11(9-18)13(15)17(16-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFSCTGPMSSRMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C=O)Cl)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B6300761.png)

![3-Methoxybicyclo[1.1.1]pentane-1-methanol](/img/structure/B6300763.png)

![Methyl 2-[3-(2-hydroxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B6300786.png)

![tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate](/img/structure/B6300798.png)

![2-(t-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B6300807.png)

![3-[[5-(Hydroxymethyl)-2-methyl-pyrazol-3-yl]methylsulfanyl]naphthalen-1-ol](/img/structure/B6300836.png)

![7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B6300837.png)